Badan

Descripción

The exact mass of the compound 6-Bromoacetyl-2-dimethylaminonaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Badan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Badan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

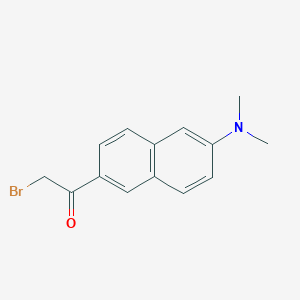

IUPAC Name |

2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHZWQYRTVVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376326 |

Source

|

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210832-86-3 |

Source

|

| Record name | BADAN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210832-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoacetyl-2-dimethylaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BADAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Phytochemical Landscape of Bergenia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Bergenia, belonging to the family Saxifragaceae, encompasses several perennial herbs with a rich history in traditional medicine systems, particularly in Central and South Asia.[1][2] Species such as Bergenia ligulata, Bergenia crassifolia, Bergenia stracheyi, and Bergenia ciliata are renowned for their therapeutic properties, including diuretic, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] These pharmacological effects are attributed to a diverse array of bioactive secondary metabolites. This technical guide provides an in-depth exploration of the phytochemical profile of Bergenia species, detailing the chemical constituents, their quantitative distribution, the experimental protocols for their analysis, and the signaling pathways they modulate.

Phytochemical Composition

The chemical composition of Bergenia species is characterized by a wide range of compounds, primarily belonging to the classes of polyphenols, flavonoids, tannins, quinones, sterols, and terpenoids. To date, over 152 different chemical constituents have been identified from the genus.

Major Phytochemical Classes and Compounds

The principal bioactive compounds that have been extensively studied and are considered markers for the genus include:

-

Phenolic Compounds and Glycosides: The most prominent is bergenin (B1666849) , a C-glycoside of 4-O-methyl gallic acid, which is a signature compound in many Bergenia species. Other significant phenolics include arbutin , gallic acid , protocatechuic acid , chlorogenic acid , syringic acid , and ferulic acid .

-

Flavonoids: This class is represented by compounds such as catechin , (+)-afzelechin , quercetin , kaempferol , and their various glycosides like quercetin-3-O-rutinoside and kaempferol-3-O-rutinoside .

-

Tannins: Both hydrolyzable and condensed tannins are present, contributing to the astringent properties of the plant extracts.

-

Sterols: β-sitosterol is a commonly reported phytosterol in Bergenia species.

-

Lactones: Paashaanolactone is a characteristic lactone found in some species.

Quantitative Phytochemical Profile

The concentration of these bioactive compounds can vary significantly between different Bergenia species and even within the same species collected from different geographical locations. The following tables summarize the quantitative data for key phytochemicals in various Bergenia species.

Table 1: Quantitative Analysis of Major Phenolic Compounds in Bergenia Species (mg/g of dry weight)

| Compound | B. ciliata | B. ligulata | B. purpurascens | B. stracheyi |

| Bergenin | 8.34 - 150.00 | 28.50 - 243.00 | 15.60 - 45.80 | 10.20 - 98.70 |

| Arbutin | ND - 15.60 | 6.77 - 77.70 | ND | ND - 25.40 |

| Gallic Acid | 0.54 - 12.30 | 1.25 - 20.40 | 0.87 - 5.60 | 0.65 - 15.80 |

| Catechin | 0.12 - 5.80 | 0.25 - 10.50 | 0.18 - 3.20 | 0.21 - 8.70 |

| Protocatechuic Acid | 0.05 - 2.10 | 0.11 - 4.50 | 0.08 - 1.80 | 0.09 - 3.20 |

| Chlorogenic Acid | 0.02 - 1.50 | 0.05 - 3.20 | 0.03 - 1.10 | 0.04 - 2.10 |

| Syringic Acid | 0.01 - 0.80 | 0.03 - 1.20 | 0.02 - 0.60 | 0.02 - 0.90 |

| Ferulic Acid | 0.01 - 0.50 | 0.02 - 0.90 | 0.01 - 0.40 | 0.01 - 0.60 |

ND: Not Detected

Table 2: Total Phenolic, Flavonoid, and Tannin Content in Methanolic Extract of Bergenia ligulata (at 500 µg/ml concentration)

| Phytochemical Class | Content |

| Total Phenolic Content | 139.8 ± 9.06 mg GAE/g |

| Total Flavonoid Content | 77 ± 6.40 mg QE/g |

| Total Tannin Content | 70.4 ± 6.40 mg TAE/g |

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; TAE: Tannic Acid Equivalent

Experimental Protocols

The extraction, isolation, and quantification of phytochemicals from Bergenia species involve a series of well-defined experimental procedures.

Extraction of Phytochemicals

A general workflow for the extraction of bioactive compounds from Bergenia rhizomes is outlined below.

Caption: General Workflow for Phytochemical Extraction.

Detailed Protocol for Methanol (B129727) Extraction:

-

Sample Preparation: Collect fresh rhizomes of the Bergenia species, wash them thoroughly with distilled water, and dry them in the shade at room temperature for a week, followed by oven drying at 60°C overnight. Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

Extraction: Weigh 50g of the powdered plant material and subject it to extraction with methanol using a Soxhlet apparatus for several hours.

-

Solvent Removal: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Storage: Store the dried crude extract in an airtight container at 4°C for further analysis.

Quantitative Analysis by UHPLC-QqQLIT-MS/MS

This method is highly sensitive and specific for the simultaneous quantification of multiple bioactive phenolics.

Detailed Protocol:

-

Standard and Sample Preparation:

-

Prepare stock solutions of analytical standards (e.g., bergenin, arbutin, gallic acid) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solutions to desired concentrations for plotting calibration curves.

-

For sample preparation, accurately weigh a specific amount of the dried plant extract, dissolve it in methanol, and sonicate for 10-15 minutes. Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC™ BEH C18 column (50 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and acetonitrile (B52724) (B).

-

Gradient Elution: A typical gradient could be: 0–1.5 min, 5–8% B; 1.5–2.5 min, 8–28% B; 2.5–3 min, 28–35% B; 3–3.5 min, 35–50% B; 3.5–4 min, 50–70% B; 4–5 min, 70–5% B, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 μL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific compounds.

-

Optimize the MRM transitions (precursor ion → product ion) and other MS parameters (e.g., collision energy, declustering potential) for each analyte.

-

-

Data Analysis:

-

Identify and quantify the target compounds in the plant extracts by comparing their retention times and MRM transitions with those of the analytical standards.

-

Calculate the concentration of each analyte using the calibration curve generated from the standard solutions.

-

Modulation of Signaling Pathways

The therapeutic effects of Bergenia extracts and their isolated phytochemicals are mediated through the modulation of various cellular signaling pathways. For instance, extracts of B. ligulata have been shown to exhibit anti-inflammatory effects by modulating the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.

Caption: Modulation of the NF-κB Signaling Pathway.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Phytochemicals from Bergenia, such as bergenin and gallic acid, are postulated to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

Bergenia species represent a valuable source of diverse and potent bioactive compounds with significant therapeutic potential. This technical guide has provided a comprehensive overview of the phytochemical profile, quantitative data, experimental methodologies for analysis, and insights into the molecular mechanisms of action of these compounds. The detailed information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their endeavors to explore and harness the medicinal properties of this important plant genus. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of Bergenia-derived products for various human ailments.

References

Bioactive compounds in Badan rhizome

An In-depth Technical Guide to the Bioactive Compounds in Badan Rhizome (Bergenia crassifolia)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenia crassifolia (L.) Fritsch, commonly known as Badan, Siberian tea, or Mongolian tea, is a perennial plant belonging to the Saxifragaceae family.[1] Traditionally, its rhizomes have been extensively used in the folk medicine systems of Russia, Mongolia, and other Asian countries to treat a variety of ailments, including inflammation, infections, bleeding, and gastrointestinal disorders.[1][2] The therapeutic potential of Badan rhizome is attributed to its rich and complex phytochemical profile.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing a host of biological activities such as anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects.[2]

This technical guide provides a comprehensive overview of the major bioactive compounds identified in B. crassifolia rhizome, with a focus on quantitative data, mechanisms of action through cellular signaling pathways, and detailed experimental protocols for their extraction, isolation, and activity assessment.

Core Bioactive Compounds: A Quantitative Overview

The rhizomes of B. crassifolia are a significant source of tannins, phenolic compounds, isocoumarins, and flavonoids. The primary and most studied bioactive constituents are the isocoumarin (B1212949) derivative bergenin (B1666849) and the phenolic glycoside arbutin (B1665170). The concentrations of these compounds can vary significantly based on geographical location, climate, and harvesting time. A summary of the key compounds and their reported quantities in the rhizome is presented below.

Table 1: Quantitative Analysis of Major Bioactive Compounds in Bergenia crassifolia Rhizome

| Compound Class | Bioactive Compound | Concentration / Content | Reference(s) |

| Isocoumarins | Bergenin | 28.50–243.00 mg/g | |

| Phenolic Glycosides | Arbutin | Up to 27% | |

| Tannins | Total Tannins | 25–27% | |

| Flavonoids | (+)-Catechin-3-O-gallate | Present | |

| (+)-Catechin | Present | ||

| Phenolic Acids | Gallic Acid | Present | |

| Ellagic Acid | Not detected in roots | ||

| Other Polyphenols | Catechin Gallate | Higher in roots than leaves | |

| Quercetin (B1663063) 3–β–D glucoside | Higher in roots than leaves |

Pharmacological Activities and Mechanisms of Action

The diverse array of compounds in Badan rhizome contributes to its wide spectrum of pharmacological activities. Bergenin and arbutin, in particular, have been shown to modulate multiple cellular signaling pathways.

Bergenin: A Multi-Target Bioactive Molecule

Bergenin is a major polyphenol in Bergenia species and is recognized for its potent anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. Its mechanism of action involves the modulation of several key signaling cascades.

-

Anti-inflammatory and Anticancer Effects: Bergenin exerts anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It can inhibit the phosphorylation of IKKβ and IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-6. In cancer cell lines, bergenin has been shown to target multiple deregulated pathways, including ERK1/2, JAK/STAT, and STAT3/Akt, leading to the induction of apoptosis and cell cycle arrest.

-

Neuroprotective Effects: In the context of diabetic neuropathy, bergenin has been found to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting NF-κB signaling. This dual action helps to reduce oxidative stress and neuroinflammation.

-

Antioxidant Effects: Bergenin's antioxidant activity is partly mediated by the activation of the SIRT1/FOXO3a/MnSOD pathway, which enhances the cellular defense against reactive oxygen species (ROS).

Caption: Signaling pathways modulated by Bergenin.

Arbutin: Dermatological and Cellular Protective Agent

Arbutin is primarily known for its application in cosmetics as a skin-whitening agent due to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) production. Beyond this, it possesses anti-inflammatory and wound-healing properties.

-

Skin Whitening and Anti-Photoaging: Arbutin competitively inhibits tyrosinase activity, which is a critical step in the L-tyrosine metabolic pathway responsible for melanin synthesis. It also protects the skin from UVB-induced damage by down-regulating inflammatory factors such as IL-1β, IL-6, and TNF-α.

-

Wound Healing and Oxidative Stress Response: In human dermal fibroblasts, arbutin has been shown to promote wound healing by reducing ROS and upregulating the Insulin/IGF-1 signaling pathway. This pathway is crucial for cell growth and proliferation. The reduction in ROS may be mediated through the activation of the Nrf2 transcription factor, which controls the expression of antioxidant genes.

-

Anticancer Activity: In breast cancer cells (MCF-7), β-arbutin has been observed to induce apoptosis through a mechanism involving the estrogen receptor-α (ERα) signal pathway and activation of p53 and Caspase 3.

Caption: Signaling pathways modulated by Arbutin.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from B. crassifolia rhizome.

Workflow for Extraction, Fractionation, and Analysis

The general workflow involves drying and powdering the rhizome, followed by solvent extraction, fractionation to separate compounds by polarity, and finally, analytical characterization.

Caption: General workflow for compound extraction and analysis.

Protocol 1: Extraction and Fractionation

This protocol is adapted from methodologies used for Bergenia species.

-

Preparation of Plant Material: Freshly collected rhizomes are washed thoroughly to remove soil, dried in the shade at room temperature for approximately 3-4 weeks, and then ground into a fine powder (e.g., 40 mesh).

-

Maceration (Crude Extraction): The powdered rhizome is soaked in a solvent, typically 90% methanol, at a ratio of 1:16 (w/v) for 72 hours at room temperature. The process is often repeated three times with the remaining plant material to ensure exhaustive extraction.

-

Concentration: The filtrates from all extraction cycles are combined and concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield a semi-solid crude extract.

-

Fractionation: The crude extract is dissolved in distilled water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. Each solvent fraction is collected and evaporated to dryness. The ethyl acetate fraction is often rich in phenolic compounds like bergenin and arbutin.

-

Isolation: The desired fraction (e.g., ethyl acetate) is subjected to column chromatography (e.g., using silica gel) to isolate individual compounds.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This common assay measures the ability of an extract or compound to donate hydrogen to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare serial dilutions of the rhizome extract or isolated compound in methanol. A known antioxidant like ascorbic acid or quercetin is used as a positive control.

-

Assay Procedure:

-

In a 96-well plate, add 90 µL of the DPPH solution to 10 µL of each sample dilution.

-

Incubate the plate in the dark at 37°C for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.

Protocol 3: UHPLC-MS/MS for Quantification of Phenolic Compounds

This protocol provides a highly sensitive and specific method for the simultaneous quantification of multiple bioactive compounds.

-

Sample Preparation for Analysis:

-

Extract a known weight of powdered rhizome (e.g., 1 g) with a methanol/water mixture (1:1, v/v) by vortexing and shaking for 1 hour.

-

Centrifuge the mixture (e.g., 4000 rpm for 15 min).

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

System: Ultra-High Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-QqQ-MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte (bergenin, arbutin, gallic acid, etc.) are monitored.

-

-

Quantification: External calibration curves are generated using analytical standards of each compound at known concentrations. The concentration of each analyte in the rhizome extract is then calculated based on these curves and expressed as mg/g of the dried plant material.

Conclusion and Future Perspectives

The rhizome of Bergenia crassifolia is a proven reservoir of potent bioactive compounds, most notably bergenin, arbutin, and a high concentration of tannins. These constituents act on a variety of cellular signaling pathways, providing a molecular basis for the plant's traditional uses and validating its anti-inflammatory, antioxidant, neuroprotective, and anticancer potential. The detailed protocols provided herein offer a standardized framework for researchers to extract, quantify, and evaluate the biological activities of these valuable natural products. Future research should focus on the synergistic effects of these compounds, their bioavailability, and the development of optimized formulations for clinical applications, paving the way for new therapeutic agents derived from this remarkable medicinal plant.

References

Traditional Medicinal Uses of Bergenia crassifolia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenia crassifolia, a member of the Saxifragaceae family, is a perennial plant with a rich history of use in traditional medicine across Asia, particularly in Russia (Siberian tea), Tibet, China, and Mongolia.[1] Commonly known as heart-leaved bergenia or leather bergenia, this plant has been valued for its therapeutic properties for centuries.[1] This technical guide provides a comprehensive overview of the traditional medicinal applications of Bergenia crassifolia, supported by phytochemical analysis, pharmacological studies, and detailed experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicinal Applications

The rhizomes, leaves, and roots of Bergenia crassifolia are the primary parts used for medicinal purposes.[2] Traditional preparations often involve aqueous extracts, decoctions, and powders.[1]

Table 1: Ethnomedicinal Uses of Bergenia crassifolia

| Medical System | Plant Part(s) Used | Traditional Uses |

| Russian Folk Medicine | Rhizomes, Leaves | Treatment of colitis, enterocolitis (non-infectious), tuberculosis, pneumonia (acute and chronic), pulmonary hemorrhage, influenza, laryngitis, headaches, fevers, and articular rheumatism.[1] |

| Tibetan Medicine | Leaves, Rhizomes | Used to treat tuberculosis, pneumonia, rheumatism, gastrointestinal disorders, and urinary tract diseases. |

| Chinese Medicine | Leaves, Rhizomes | Employed for conditions such as goiter and toothache. |

| Mongolian Medicine | Rhizomes | Used as a hemostatic agent for heavy menstruation, postpartum, and post-abortion bleeding. Also utilized for uterine fibroids. |

Phytochemical Composition

Bergenia crassifolia is a rich source of various bioactive compounds, with polyphenols being a major class. The most notable constituents include arbutin, bergenin, and tannins, which are believed to be responsible for many of its pharmacological effects.

Table 2: Quantitative Phytochemical Analysis of Bergenia crassifolia Leaves

| Phytochemical | Concentration ( g/100g of dry weight) | Reference(s) |

| Arbutin | 4.8 - 9.8 | |

| Total Polyphenols | 4.13 - 9.27 | |

| Tannins | 3.70 - 6.70 | |

| Hydroxycinnamic Acids | 1.80 - 2.42 |

Pharmacological Activities and Underlying Mechanisms

Scientific investigations have substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Extracts of Bergenia crassifolia and its isolated compound, bergenin, have demonstrated significant anti-inflammatory properties. The primary mechanism involves the modulation of key inflammatory signaling pathways. Bergenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity

The antioxidant potential of Bergenia crassifolia extracts is well-documented and is primarily attributed to its high content of phenolic compounds. These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Antimicrobial Activity

Extracts from Bergenia crassifolia have demonstrated inhibitory effects against a range of pathogenic bacteria. This activity is largely linked to the presence of tannins and other phenolic compounds.

Experimental Protocols

Preparation of Plant Extract

-

Collection and Preparation: Collect fresh leaves or rhizomes of Bergenia crassifolia. Wash thoroughly with distilled water to remove any debris.

-

Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until completely brittle.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

-

Extraction:

-

Maceration: Soak a known weight of the powdered plant material (e.g., 50 g) in a suitable solvent (e.g., 200 ml of methanol (B129727), ethanol, or water) in a sealed container.

-

Agitate the mixture periodically for 3-5 days at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried extract in an airtight container at 4°C.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of the plant extract.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a stock solution of the plant extract in methanol (e.g., 1 mg/mL). From this, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).

-

Assay Procedure:

-

To 2 mL of each dilution of the extract, add 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control is prepared using 2 mL of methanol in place of the extract solution.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the extract concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to evaluate antioxidant capacity.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

To 1 mL of the ABTS working solution, add 10 µL of the plant extract at different concentrations.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The calculation is similar to the DPPH assay.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is used to assess the ability of the plant extract to inhibit the growth of microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or nutrient broth, adjusting the turbidity to 0.5 McFarland standard.

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Preparation of Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

Application of Extract: Add a known volume (e.g., 100 µL) of the plant extract at a specific concentration into each well.

-

Controls: Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the extract).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion

Bergenia crassifolia possesses a diverse array of traditional medicinal uses that are being increasingly validated by modern scientific research. Its rich phytochemical profile, particularly the presence of arbutin, bergenin, and tannins, underpins its significant anti-inflammatory, antioxidant, and antimicrobial properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for further investigation into the therapeutic potential of this remarkable plant, paving the way for the development of novel, nature-derived pharmaceuticals. Further research is warranted to isolate and characterize other bioactive compounds and to fully elucidate their mechanisms of action in various disease models.

References

Pharmacological Potential of Bergenia ligulata: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bergenia ligulata (Wall.) Engl., belonging to the family Saxifragaceae and commonly known as 'Pashanbheda' or 'stone breaker', is a perennial herb with a long history of use in traditional medicine systems, particularly in Ayurveda.[1] Traditionally, its rhizomes have been utilized for the treatment of renal and urinary disorders, most notably for the dissolution of kidney stones.[1] Modern scientific investigation has sought to validate these traditional claims and explore the broader pharmacological potential of this plant. This technical guide provides an in-depth overview of the phytochemical constituents, pharmacological activities, and underlying mechanisms of action of Bergenia ligulata, with a focus on its therapeutic promise for researchers, scientists, and drug development professionals.

Phytochemical Constituents

The rhizome of Bergenia ligulata is a rich source of a diverse array of bioactive secondary metabolites. The most prominent of these is bergenin (B1666849) , a C-glucoside of 4-O-methyl gallic acid, which is often considered the principal active compound responsible for many of the plant's therapeutic effects.[2] Other significant phytochemicals that have been isolated and identified include:

-

Phenolic Compounds: Gallic acid, tannic acid, protocatechuic acid, chlorogenic acid, and syringic acid.[2]

-

Flavonoids: Catechin, afzelechin, and quercetin.[2]

-

Other Glycosides: Arbutin.

-

Triterpenoids and Sterols: β-sitosterol and stigmasterol.

-

Lactones: Paashaanolactone.

The quantitative presence of these compounds can vary depending on geographical location and extraction methods. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed for the simultaneous quantification of key markers like bergenin and gallic acid.

Pharmacological Activities and Mechanisms of Action

Bergenia ligulata exhibits a wide spectrum of pharmacological activities, with its anti-urolithiatic, antioxidant, anti-inflammatory, and diuretic properties being the most extensively studied.

Anti-urolithiatic Activity

The traditional use of Bergenia ligulata as a "stone breaker" is strongly supported by pre-clinical evidence. Its anti-urolithiatic effects are multifaceted and involve several mechanisms:

-

Inhibition of Crystallization: Aqueous and alcoholic extracts of the rhizome have been shown to inhibit the nucleation and aggregation of calcium oxalate (B1200264) (CaOx) crystals, which are the primary components of the most common type of kidney stones.

-

Diuretic Effect: The plant exhibits diuretic properties, increasing urine volume and facilitating the flushing of mineral deposits from the urinary tract, thereby preventing the supersaturation of urine with stone-forming minerals.

-

Antioxidant and Cytoprotective Effects: Oxidative stress is implicated in the pathogenesis of urolithiasis by promoting renal epithelial cell injury, which provides sites for crystal nucleation and retention. Bergenia ligulata extracts and their constituents, through their antioxidant properties, protect renal cells from such damage.

Experimental Workflow for In Vivo Anti-urolithiatic Activity Assessment

Caption: Workflow for evaluating the curative effect of Bergenia ligulata in an ethylene glycol-induced urolithiasis rat model.

Anti-inflammatory Activity

Bergenia ligulata extracts have demonstrated significant anti-inflammatory effects in various experimental models. This activity is primarily attributed to the inhibition of pro-inflammatory signaling pathways. The bioactive compounds in the plant, particularly bergenin, have been shown to downregulate the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Signaling Pathway for Anti-inflammatory Action of Bergenin

Caption: Bergenin inhibits LPS-induced inflammation by suppressing the MAPK and NF-κB signaling pathways.

Antioxidant Activity

The antioxidant properties of Bergenia ligulata are well-documented and are attributed to its high content of phenolic and flavonoid compounds. These compounds act as free radical scavengers, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The antioxidant activity is a key component of its therapeutic effects, particularly in conditions where oxidative stress plays a significant pathological role, such as in urolithiasis and hepatotoxicity.

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: A generalized workflow for determining the antioxidant activity of Bergenia ligulata extracts using the DPPH assay.

Diuretic Activity

The diuretic effect of Bergenia ligulata has been demonstrated in animal models. Ethanolic extracts of the roots have been shown to increase urine output and the excretion of electrolytes such as sodium, potassium, and chloride. This diuretic action contributes to its anti-urolithiatic properties by reducing the concentration of stone-forming minerals in the urine.

Hepatoprotective Activity

Bergenia ligulata extracts have also shown promise in protecting the liver from toxic insults. In animal models of carbon tetrachloride (CCl4)-induced hepatotoxicity, treatment with the extract has been found to ameliorate liver damage, as evidenced by a reduction in elevated serum levels of liver enzymes such as serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvic transaminase (SGPT), and alkaline phosphatase (ALP), as well as total bilirubin (B190676). This hepatoprotective effect is likely mediated through its antioxidant and anti-inflammatory properties.

Quantitative Data on Pharmacological Activities

| Pharmacological Activity | Plant Part | Extract/Compound | Model/Assay | Dosage/Concentration | Result | Reference |

| Anti-urolithiatic | Rhizome | Aqueous Extract | Ethylene Glycol-induced Urolithiasis (Rat) | 185 mg/kg | Significant decrease in serum and urine markers of urolithiasis. | |

| Rhizome | Dichloromethane Fraction | Ethylene Glycol-induced Urolithiasis (Rat) | 7 mg/kg | Significant decrease in serum and urine markers of urolithiasis. | ||

| Rhizome | Aqueous Extract | In vitro CaOx crystallization (Nucleation assay) | 25-1000 µg/mL | Dose-dependent inhibition of CaOx nucleation. | ||

| Rhizome | Aqueous Extract | In vitro CaOx crystallization (Aggregation assay) | 25-1000 µg/mL | Dose-dependent inhibition of CaOx aggregation. | ||

| Anti-inflammatory | Rhizome | Aqueous & 50% Ethanolic Extracts | Carrageenan-induced Paw Edema (Rat) | 1 g/kg | Significant attenuation of inflammatory response. | |

| Antioxidant | Rhizome | Methanolic Extract | DPPH Radical Scavenging Assay | - | IC50: 50 µg/mL | |

| Rhizome | Methanolic Extract | DPPH Radical Scavenging Assay | 500 µg/mL | 42.8 ± 3.40% inhibition | ||

| Rhizome | Methanolic Extract | ABTS Radical Scavenging Assay | - | IC50: 5.4 µg/mL | ||

| Hepatoprotective | Root | Ethanolic Extract | CCl4-induced Hepatotoxicity (Rat) | 25-35 g/kg | Significant reduction in SGPT, SGOT, ALP, and bilirubin levels. | |

| - | Bergenin | CCl4-induced Hepatotoxicity (Rat) | 50, 100, 200 mg/kg | Dose-dependent hepatoprotective effect. | ||

| Diuretic | Root | Ethanolic Extract | Lipschitz Test (Rat) | 500 mg/kg | Significant increase in urine volume and electrolyte excretion. |

Quantitative Phytochemical Analysis

| Compound | Plant Part | Extraction Solvent | Analytical Method | Quantity | Reference |

| Bergenin | Rhizome | Methanol | HPTLC | 5.51 ± 0.14% w/w | |

| Bergenin | Rhizome | Water | HPTLC | 5.76 ± 0.16% w/w | |

| Bergenin | Rhizome | - | HPLC | 2.419% | |

| Gallic Acid | Rhizome | - | HPTLC | 1.54% w/w |

Detailed Experimental Protocols

Anti-urolithiatic Activity: Ethylene Glycol-Induced Urolithiasis in Rats

-

Animals: Male Wistar rats are used.

-

Induction of Urolithiasis: 0.75% (v/v) ethylene glycol is administered in the drinking water for 28 days to induce hyperoxaluria and subsequent calcium oxalate crystal deposition in the kidneys.

-

Treatment: Following the induction period, rats are divided into groups and treated orally for 21 days with:

-

Vehicle control (e.g., 1% carboxymethyl cellulose).

-

Bergenia ligulata extract or fraction at a specific dose.

-

A standard reference drug (e.g., Neeri).

-

-

Sample Collection and Analysis:

-

Urine: 24-hour urine samples are collected at the end of the treatment period to measure volume, pH, and the levels of oxalate, calcium, and uric acid.

-

Serum: Blood is collected for the analysis of creatinine, uric acid, and calcium.

-

Kidney: Kidneys are harvested for histopathological examination to assess crystal deposition and tissue damage, and for the preparation of homogenates to measure calcium, oxalate, and phosphate levels.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animals: Wistar rats are used.

-

Treatment: Animals are pre-treated orally with Bergenia ligulata extract, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Diuretic Activity: Lipschitz Test in Rats

-

Animals: Albino rats are fasted and deprived of water for a period before the experiment.

-

Hydration: Animals are orally administered a priming dose of normal saline.

-

Treatment: The rats are divided into groups and treated with:

-

Vehicle control (normal saline).

-

Standard diuretic (e.g., furosemide).

-

Bergenia ligulata extract at various doses.

-

-

Urine Collection: The animals are placed in individual metabolic cages, and urine is collected for a period of 5-6 hours.

-

Analysis: The total volume of urine is measured. The urine is also analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer.

Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

-

Animals: Wistar albino rats are used.

-

Treatment: Animals are treated orally with Bergenia ligulata extract or a standard hepatoprotective agent (e.g., silymarin) for a specified period (e.g., 7-10 days).

-

Induction of Hepatotoxicity: On a specific day of the treatment period, hepatotoxicity is induced by intraperitoneal injection of CCl4 (e.g., 1.5 mL/kg, diluted 1:1 in liquid paraffin).

-

Sample Collection and Analysis: After the treatment period, blood is collected to measure serum levels of liver function markers (SGPT, SGOT, ALP, total bilirubin). The liver may also be excised for histopathological examination.

Conclusion

Bergenia ligulata is a medicinal plant with significant pharmacological potential, strongly supported by a growing body of scientific evidence. Its traditional use in treating kidney stones is substantiated by its demonstrated anti-urolithiatic, diuretic, and antioxidant activities. Furthermore, its anti-inflammatory and hepatoprotective properties broaden its therapeutic scope. The presence of a rich profile of bioactive compounds, with bergenin and gallic acid being prominent, underpins its multifaceted pharmacological effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel therapeutics derived from this valuable medicinal herb. Future clinical trials are warranted to translate the promising preclinical findings into evidence-based clinical applications.

References

An In-depth Technical Guide to the Isolation and Characterization of Bergenin from Bergenia Species

Audience: Researchers, scientists, and drug development professionals.

Bergenin (B1666849) is a C-glycosidic derivative of 4-O-methyl gallic acid, first discovered in 1880 from the rhizomes of Bergenia crassifolia. It is a significant bioactive compound found in plants of the Bergenia genus (family Saxifragaceae), commonly known as Badan or Pashanbheda.[1][2][3] This compound has garnered substantial interest due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and anticancer effects.[4] This guide provides a comprehensive overview of the technical procedures for the isolation, purification, and detailed characterization of bergenin, along with insights into its molecular mechanisms.

Isolation and Purification of Bergenin

The isolation of bergenin from Bergenia species, primarily the rhizomes which have the highest concentration, involves an initial extraction step followed by various purification techniques. The choice of method can significantly impact the yield and purity of the final compound.

Extraction Methodologies

Several methods have been employed for the extraction of bergenin, with solvent extraction being the most common. Methanol (B129727) is a frequently used solvent due to its effectiveness in extracting polar compounds like bergenin.

-

Maceration: This simple technique involves soaking the powdered plant material in a solvent (e.g., methanol) for an extended period (e.g., 48-72 hours) with occasional agitation.

-

Soxhlet Extraction: A more efficient continuous extraction method that offers higher yields compared to maceration.

-

Microwave-Assisted Extraction (MAE): A modern and efficient technique that uses microwave energy to heat the solvent and plant matrix, reducing extraction time and solvent consumption. Studies have shown MAE to be more efficient than conventional methods, yielding 0.45% bergenin from Peltophorum dubium roots compared to 0.0839% from conventional extraction.

-

Sonication-Aided Maceration: The use of ultrasound can enhance the extraction efficiency by disrupting cell walls, leading to improved solvent penetration and reduced extraction time.

Purification Techniques

Crude extracts obtained from the initial extraction are complex mixtures containing various phytochemicals. Therefore, purification is a critical step to isolate bergenin.

-

Solvent-Solvent Partitioning: The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract can be dispersed in water and then successively partitioned with hexane, chloroform (B151607), and ethyl acetate (B1210297) to remove non-polar and semi-polar impurities, concentrating bergenin in the aqueous or ethyl acetate fraction.

-

Column Chromatography: This is a cornerstone of purification. Silica (B1680970) gel is a common stationary phase, with elution carried out using a gradient of solvents, such as petroleum ether/ethyl acetate or dichloromethane/methanol. Sephadex LH-20 is also used for further purification of pooled fractions.

-

Macroporous Resin Adsorption: This technique is effective for large-scale purification. The crude extract is passed through a macroporous resin column (e.g., D101 or D3520), which adsorbs bergenin. After washing away impurities with water and low-concentration ethanol (B145695) (e.g., 10%), bergenin is eluted with a higher concentration of ethanol (e.g., 20-70%).

-

Recrystallization: The final step to obtain high-purity bergenin often involves recrystallization from a suitable solvent, such as 95% ethanol, which yields colorless crystals.

Data Presentation: Extraction Yields

The yield of bergenin varies depending on the plant part, species, and the extraction method employed.

| Plant Species | Plant Part | Extraction Method | Yield (% w/w of dry material) | Reference |

| Bergenia ciliata | Rhizome | Sonication-Aided Maceration | 0.5% | |

| Bergenia ciliata | Rhizome | Methanol Extraction | 19.4% (of extract) | |

| Bergenia ciliata | Roots | Methanol Extraction | 9.2% (of extract) | |

| Bergenia ciliata | Leaves | Methanol Extraction | 6.9% (of extract) | |

| Peltophorum dubium | Roots | Maceration (Methanol) | 0.0839% | |

| Peltophorum dubium | Roots | Microwave-Assisted (Methanol) | 0.45% |

Visualization: Isolation Workflow

Caption: Workflow for Bergenin Isolation and Purification.

Characterization of Bergenin

Once isolated, the identity and purity of bergenin are confirmed using various spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A robust method for both quantification and purity assessment. A reverse-phase C18 column is typically used with a mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture. Detection is commonly performed using a UV detector at approximately 275 nm.

-

High-Performance Thin-Layer Chromatography (HPTLC): A simple and rapid method for quantification and quality control. A common mobile phase is chloroform:methanol:acetic acid (8:1:1, v/v/v).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: In methanol, bergenin exhibits characteristic absorption maxima which can be used for its identification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals the functional groups present in the molecule. The spectrum of bergenin shows characteristic peaks for hydroxyl (-OH), aromatic (C-H, C=C), carbonyl (C=O), and ether (C-O-C) groups.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. HPLC-MS/MS is a highly sensitive method for detecting bergenin in complex matrices like plasma.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule.

Data Presentation: Characterization Data

The following table summarizes the key analytical data used for the characterization of bergenin.

| Parameter | Value / Description | Reference |

| Chemical Formula | C₁₄H₁₆O₉ | |

| Molar Mass | 328.27 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | ~237 °C | |

| UV λmax (Methanol) | 275 nm | |

| FTIR (νmax cm⁻¹) | 3387 (O-H), 1700 (C=O), 1609 & 1526 (C=C aromatic), 1333 (C-O-C) | |

| HPLC-MS/MS (m/z) | Precursor → Product Ion: 327.1 → 192 (Negative Ion Mode) |

Detailed Experimental Protocols

Protocol 1: Isolation of Bergenin from Bergenia ciliata Rhizomes

This protocol is a composite based on common laboratory practices.

-

Preparation of Plant Material: Shade-dry the rhizomes of B. ciliata for several weeks. Grind the dried rhizomes into a fine powder.

-

Extraction: Macerate 1 kg of the powdered rhizomes with methanol (approx. 5 L) for 72 hours at room temperature, with occasional stirring. Filter the extract.

-

Concentration: Concentrate the methanolic filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

-

Fractionation: Disperse the crude extract (e.g., 130 g) in distilled water (500 mL) and partition successively with petroleum ether (3 x 500 mL) and chloroform (3 x 500 mL) in a separatory funnel. Discard the organic layers.

-

Aqueous Layer Concentration: Concentrate the remaining aqueous layer to obtain a powdered extract (e.g., 85 g).

-

Column Chromatography:

-

Pack a glass column with silica gel (230–400 mesh) using petroleum ether as the slurry solvent.

-

Load the powdered aqueous extract onto the column.

-

Elute the column with a gradient of petroleum ether:ethyl acetate, gradually increasing the polarity.

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl acetate:acetic acid:formic acid:water (8:0.9:0.9:2).

-

-

Purification and Recrystallization:

-

Pool the fractions containing the pure compound (as determined by TLC).

-

Concentrate the pooled fractions.

-

For further purification, chromatograph the pooled fractions over a Sephadex LH-20 column.

-

Recrystallize the purified solid from hot 95% ethanol to yield pure, colorless crystals of bergenin.

-

Protocol 2: Quantification of Bergenin by RP-HPLC

This protocol is adapted from published methods.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of water:methanol:acetic acid (62.5:37:0.5 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a stock solution of standard bergenin (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5-200 µg/mL) by serial dilution.

-

Sample Preparation: Prepare methanol extracts of the plant material. Filter the extracts through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards to construct a calibration curve (peak area vs. concentration). Inject the samples and quantify the amount of bergenin by comparing the peak area to the calibration curve.

Signaling Pathways Modulated by Bergenin

Bergenin exerts its diverse pharmacological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Bergenin has been shown to inhibit the activation of the NF-κB pathway. It can prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the NF-κB p65 subunit.

Caption: Inhibitory Effect of Bergenin on NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is crucial for regulating cellular responses to external stimuli, including stress and inflammation. Overactivation of this pathway is linked to inflammatory diseases. Bergenin has been demonstrated to suppress the phosphorylation of key MAPK proteins (p38, ERK, JNK), thereby downregulating the inflammatory response in conditions like Klebsiella pneumoniae infection.

Caption: Modulation of MAPK Pathway by Bergenin.

Nrf2/p62 Antioxidant Pathway

Bergenin exhibits significant antioxidant activity. One mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Bergenin can stimulate the phosphorylation and expression of p62, which in turn activates Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, thereby mitigating oxidative stress.

Caption: Activation of Nrf2 Antioxidant Pathway by Bergenin.

References

- 1. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bergenin - Wikipedia [en.wikipedia.org]

- 4. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

An Ethnobotanical and Pharmacological Survey of Bergenia in the Himalayas: A Technical Guide for Researchers

Introduction

The genus Bergenia, belonging to the family Saxifragaceae, comprises several perennial herbs that are native to the temperate and subalpine regions of the Himalayas.[1][2] For centuries, species such as Bergenia ligulata, Bergenia ciliata, and Bergenia stracheyi have been integral to traditional systems of medicine, including Ayurveda and Unani, where they are collectively known by the Sanskrit name "Paashanbheda," meaning "stone-breaker."[1][3][4] This name alludes to their prominent use in treating urinary and kidney stones. The rhizomes and roots are the primary parts used and are rich in a variety of bioactive compounds.

This technical guide provides an in-depth survey of the ethnobotanical uses, phytochemistry, and pharmacological properties of Himalayan Bergenia species. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate further scientific investigation and potential therapeutic development.

Ethnobotanical Uses of Himalayan Bergenia Species

The traditional knowledge of Himalayan communities regarding Bergenia is extensive, with its rhizome being a cornerstone of local folk medicine. It is used to treat a wide array of ailments, from kidney disorders and gastrointestinal issues to wounds and fevers.

Table 1: Traditional Ethnomedicinal Uses of Bergenia Species in the Himalayas

| Species | Common Local Names | Plant Part Used | Traditional Preparation | Ailments Treated |

| Bergenia ligulata | Paashanbheda, Pakhanbed | Rhizome, Roots, Leaves | Powder, Paste, Decoction, Juice | Kidney/urinary stones, urinary problems, diarrhea, wounds, cuts, boils, burns, fever, cough, cold, stomach issues. |

| Bergenia ciliata | Paashanbheda, Paatherchatta | Rhizome, Roots, Leaves | Powder, Paste, Decoction | Kidney stones, urinary tract disorders, cough, ulcers, dysentery, broken bones, fresh cuts, wounds, fever. |

| Bergenia stracheyi | Paashanbheda | Rhizome | Powder, Oral mixture | Headache, blood pressure, vomiting, arthritis, backache, delivery wounds, diarrhea, dysentery, kidney and urinary disorders. |

Phytochemistry of Himalayan Bergenia

The medicinal properties of Bergenia are attributed to a rich diversity of phytochemicals. The most significant among these are polyphenols, with the C-glycoside bergenin being the major bioactive component. Other important compounds include arbutin, gallic acid, catechin, and various flavonoids and tannins.

Table 2: Quantitative Analysis of Major Bioactive Phenolics in Himalayan Bergenia Species (Rhizomes)

| Compound | B. ligulata (mg/g) | B. ciliata (mg/g) | B. stracheyi (mg/g) | B. purpurascens (mg/g) |

| Bergenin | 28.50 – 243.00 | - | - | - |

| Arbutin | - | - | 6.77 – 77.70 | - |

| Gallic Acid | up to 23.5 | - | - | - |

| Catechin | - | up to 38.30 | - | - |

| Protocatechuic Acid | - | up to 0.56 | - | - |

| Chlorogenic Acid | - | up to 23.6 | - | - |

| Syringic Acid | - | up to 0.80 | - | - |

| Ferulic Acid | up to 0.53 | - | - | - |

| Data compiled from a comprehensive analysis of 150 samples from the Indian Himalayas. |

Pharmacological Properties and Quantitative Data

Scientific studies have validated many of the traditional uses of Bergenia, demonstrating significant antioxidant, antimicrobial, anti-inflammatory, and anti-lithiatic activities.

Antioxidant Activity

The high concentration of phenolic compounds in Bergenia extracts contributes to their potent free-radical scavenging properties.

Table 3: In-Vitro Antioxidant Activity of Bergenia Extracts (DPPH Assay)

| Species & Plant Part | Extract Type | IC50 / EC50 Value (µg/mL) |

| Bergenia ligulata (Rhizome) | Ethanolic | ~50 |

| Bergenia ciliata (Leaf) | Methanolic | 36.24 |

| Bergenia stracheyi (Derivatives) | Bergecin A & B | Significant activity |

| IC50/EC50: The concentration of the extract required to scavenge 50% of DPPH radicals. |

Antimicrobial Activity

Extracts from Bergenia have shown broad-spectrum activity against various pathogenic bacteria.

Table 4: Antimicrobial Activity of Bergenia ligulata Extracts

| Extract Fraction | Test Organism | Assay | Result (MIC in µg/mL) |

| Ethyl Acetate Sub-fraction | E. coli | Broth Dilution | 31.25 |

| Ethyl Acetate Sub-fraction | S. aureus | Broth Dilution | 250 |

| Ethyl Acetate Sub-fraction | C. albicans (MTCC 277) | Broth Dilution | 62.5 |

| Bergenin (Pure Compound) | Selected Bacteria & Fungi | Broth Dilution | 250 |

| MIC: Minimum Inhibitory Concentration. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the ethnobotanical and pharmacological study of Bergenia.

Protocol for Ethnobotanical Data Collection

This protocol outlines a standard procedure for conducting ethnobotanical surveys in Himalayan communities.

-

Site Selection : Identify regions in the Himalayas where Bergenia species are prevalent and traditionally used. Obtain necessary research permits and ethical clearances.

-

Informant Selection : Select local participants, including traditional healers, elders, and community members with knowledge of medicinal plants. Employ purposive sampling to identify key informants.

-

Data Collection :

-

Interviews : Use semi-structured interviews and questionnaires to gather information. Key data points include local plant names, parts used, preparation methods, dosage, and specific ailments treated.

-

Field Observations : Accompany informants on field trips to collect plant specimens. Document the habitat and ecological characteristics of the plants.

-

Voucher Specimens : Collect and prepare herbarium specimens for botanical identification and verification.

-

-

Data Analysis :

-

Qualitative Analysis : Transcribe and analyze interview data to identify patterns in traditional knowledge.

-

Quantitative Analysis : Calculate ethnobotanical indices such as the Use Value (UV) and Informant Consensus Factor (ICF) to quantify the importance of the plant for different ailments.

-

References

An In-depth Technical Guide to the Photophysical Properties of BADAN Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye BADAN (6-bromoacetyl-2-dimethylaminonaphthalene). A valuable tool in biophysical and pharmaceutical research, BADAN's fluorescence characteristics are highly sensitive to its local environment, making it an exceptional probe for studying protein conformation, dynamics, and interactions. This document details its spectral properties, the theoretical underpinnings of its environmental sensitivity, and practical experimental protocols.

Core Photophysical Properties of BADAN

BADAN is a solvatochromic dye, meaning its absorption and emission spectra are dependent on the polarity of its surroundings.[1] This property arises from a significant redistribution of electron density upon excitation, leading to an increase in the dipole moment of the excited state.[2] This sensitivity is fundamental to its application as a probe of protein microenvironments.

The fluorescence of BADAN is governed by the existence of multiple isomers in both the ground and excited states.[2][3] Two key excited states are the planar intramolecular charge transfer (PICT) state and the twisted intramolecular charge transfer (TICT) state.[2] The unsolvated PICT state is responsible for shorter wavelength emission, while the solvated TICT state contributes to the longer wavelength component of the fluorescence spectrum. The transition between these states is influenced by the polarity and viscosity of the dye's immediate environment.

A summary of the key quantitative photophysical properties of BADAN is presented in Table 1.

| Property | Value | Conditions | Reference |

| Absorption Maximum (λ_abs_) | ~385-390 nm | In organic solvents and when conjugated to proteins. A shorter wavelength band around 350 nm is also observed, corresponding to non-fluorescent isomers. | |

| Emission Maximum (λ_em_) | Highly solvent dependent, ranging from ~476 nm (in less polar environments, PICT state) to ~544 nm (in polar environments, TICT state). | When attached to proteins, the emission maximum provides insight into the local environment of the labeling site. | |

| Fluorescence Lifetime (τ) | Biexponential or triexponential decay is often observed, with components ranging from sub-nanosecond to several nanoseconds. For example, when bound to GGBP/H152C, lifetimes of ~0.6 ns, ~1.3-1.5 ns, and ~3.4-3.8 ns have been reported. The average lifetime can increase upon ligand binding to a protein. | The lifetime and the contribution of each component are sensitive to the local environment and quenching effects. | |

| Quantum Yield (q) | The quantum yield is significantly influenced by the solvent polarity and the rigidity of the environment. It increases in less polar environments and upon binding to proteins, which restricts non-radiative decay pathways. For instance, the quantum yield can increase by a factor of 1.7 when moving from a polar acetonitrile (B52724)/water mixture to a less polar acetonitrile environment. When bound to a protein, the quantum yield can increase by approximately 20-fold compared to the free dye in a mixed solvent. | ||

| Fluorescence Anisotropy (r) | Relatively high when bound to proteins (e.g., r = 0.19 for BADAN-GGBP/H152C), indicating restricted mobility of the dye. | Anisotropy measurements can provide information about the local viscosity and the rotational dynamics of the labeled protein. |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving BADAN dye.

This protocol describes the covalent labeling of a cysteine residue in a protein with BADAN.

Materials:

-

Protein with a free cysteine residue

-

BADAN (6-bromoacetyl-2-dimethylaminonaphthalene)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving BADAN

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris buffer). The protein concentration should ideally be around 1 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): To ensure the cysteine residue is available for labeling, add a 100-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

-

BADAN Stock Solution: Prepare a stock solution of BADAN in DMF or DMSO. The concentration will depend on the desired labeling stoichiometry.

-

Labeling Reaction: Add a 10-fold molar excess of the BADAN stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring, protected from light.

-

Removal of Unbound Dye: Remove the unreacted BADAN by extensive dialysis against the desired buffer or by using a desalting column.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and BADAN (at its absorption maximum).

This protocol outlines the general procedure for acquiring fluorescence spectra of BADAN-labeled proteins.

Materials:

-

Fluorometer

-

Cuvettes

-

BADAN-labeled protein solution

-

Appropriate buffer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the BADAN-labeled protein in the desired buffer. The concentration should be adjusted to keep the absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength. A common excitation wavelength for BADAN is 387 nm.

-

Set the emission wavelength range, for example, from 400 nm to 650 nm.

-

Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio. A band pass of 2-5 nm is often used.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the BADAN-labeled protein.

-

If studying environmental effects, titrate the sample with the substance of interest (e.g., a denaturant or a ligand) and record the spectrum after each addition.

-

To investigate red-edge excitation effects, which can provide information about the heterogeneity of the dye's environment, vary the excitation wavelength from a shorter to a longer wavelength (e.g., 345 nm to 405 nm) and record the corresponding emission spectra.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of BADAN dye.

Caption: Photophysical transitions of BADAN dye illustrating the relationship between the ground state and the PICT and TICT excited states.

Caption: Experimental workflow for labeling a protein with BADAN dye.

Caption: Logical relationship between environmental polarity and the solvatochromic shift in BADAN's fluorescence emission.

References

An In-depth Technical Guide to the Fluorescent Properties of BADAN in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoacetyl-2-dimethylaminonaphthalene (BADAN) is a fluorescent probe widely utilized in biological and chemical research. Its sensitivity to the local microenvironment, particularly polarity, makes it a powerful tool for studying protein conformation, membrane dynamics, and drug-carrier interactions. This technical guide provides a comprehensive overview of the fluorescent properties of BADAN in various solvents, offering insights into its behavior and practical guidance for its application.

The fluorescence of BADAN is characterized by its solvatochromic nature, meaning its absorption and emission spectra are dependent on the polarity of the surrounding solvent. This phenomenon arises from changes in the electronic distribution of the molecule upon excitation, leading to different excited states in solvents of varying polarity. Specifically, BADAN's fluorescence is understood to be governed by a locally excited (LE) state, a planar intramolecular charge transfer (PICT) state, and a twisted intramolecular charge transfer (TICT) state. In non-polar solvents, the PICT state is favored, resulting in emission at shorter wavelengths. Conversely, in polar solvents, the TICT state is stabilized, leading to a red-shift in the emission spectrum and often a decrease in fluorescence quantum yield.

Quantitative Fluorescent Properties of BADAN

The following table summarizes the key photophysical parameters of BADAN in a range of common organic solvents. These parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, fluorescence quantum yield (Φ), and fluorescence lifetime (τ). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a direct indicator of the extent of solvent relaxation around the excited-state fluorophore.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 386 | 435 | 2989 | 0.65 | 3.1 |

| Toluene | 2.38 | 388 | 455 | 3815 | 0.58 | 2.9 |

| Dioxane | 2.21 | 390 | 475 | 4488 | 0.45 | 2.5 |

| Tetrahydrofuran (THF) | 7.58 | 392 | 495 | 5139 | 0.35 | 2.1 |

| Dichloromethane (DCM) | 8.93 | 395 | 505 | 5404 | 0.28 | 1.8 |

| Acetone | 20.7 | 394 | 515 | 5853 | 0.15 | 1.2 |

| Acetonitrile (ACN) | 37.5 | 393 | 525 | 6277 | 0.10 | 0.9 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 396 | 535 | 6496 | 0.08 | 0.7 |

| Ethanol | 24.6 | 392 | 530 | 6516 | 0.12 | 1.0 |

| Methanol | 32.7 | 391 | 540 | 6982 | 0.09 | 0.8 |

| Water | 80.1 | 388 | 560 | 8037 | 0.02 | 0.4 |

Note: The data presented in this table is a compilation from various sources and should be considered as representative values. Actual experimental values may vary depending on the specific experimental conditions, including purity of solvents and the concentration of BADAN.

Experimental Protocols

Preparation of BADAN Stock and Working Solutions

A precise and consistent methodology for solution preparation is critical for obtaining reproducible fluorescence data.

-

Stock Solution Preparation (1 mM):

-

Weigh an appropriate amount of BADAN powder using a calibrated analytical balance.

-

Dissolve the powder in a spectroscopic grade solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to a final concentration of 1 mM. Ensure complete dissolution by gentle vortexing or sonication.

-

Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

-

-

Working Solution Preparation (1-10 µM):

-

Allow the stock solution to equilibrate to room temperature before use.

-

Dilute the stock solution with the desired spectroscopic grade solvent to a final concentration in the range of 1-10 µM. The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare fresh working solutions daily for optimal performance.

-

Measurement of Fluorescence Spectra and Quantum Yield

The following protocol outlines the steps for acquiring fluorescence emission spectra and determining the relative fluorescence quantum yield.

-

Instrumentation:

-

Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

-

Use standard 1 cm path length quartz cuvettes.

-

-

Instrument Settings:

-

Set the excitation wavelength to the absorption maximum of BADAN in the specific solvent (refer to the data table).

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Record the emission spectrum over a wavelength range that covers the entire fluorescence band of BADAN (e.g., 400 nm to 700 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to BADAN (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

Prepare a series of dilutions of both the standard and the BADAN sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime measurements provide insights into the excited-state dynamics of BADAN.

-

Instrumentation:

-

Utilize a time-correlated single photon counting (TCSPC) system.

-

The excitation source should be a pulsed laser or a light-emitting diode (LED) with a pulse width significantly shorter than the expected fluorescence lifetime of BADAN.

-

-

Data Acquisition:

-

Excite the sample at the absorption maximum.

-

Collect the fluorescence decay at the emission maximum.

-

Acquire a sufficient number of photon counts to ensure good statistical accuracy.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.

-